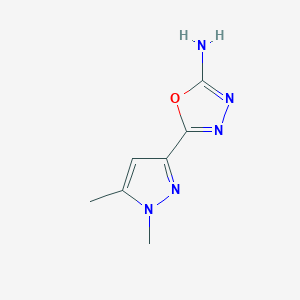

5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Description

Properties

IUPAC Name |

5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c1-4-3-5(11-12(4)2)6-9-10-7(8)13-6/h3H,1-2H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJYBMUCTIEDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652808 | |

| Record name | 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170460-87-3 | |

| Record name | 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have indicated that compounds with oxadiazole moieties can inhibit bacterial growth effectively. This is particularly relevant in the development of new antibiotics to combat resistant strains .

Anticancer Properties

The compound has been evaluated for anticancer activity against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole ring can enhance potency against specific cancer types .

Enzyme Inhibition

5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit these enzymes positions it as a potential therapeutic agent for treating cognitive disorders .

Case Study 1: Antimicrobial Efficacy

In a study published in Pharmaceuticals, various oxadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with a pyrazole substituent exhibited higher antibacterial activity than those without. The most effective compound had an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics .

Case Study 2: Anticancer Activity

A recent study evaluated the cytotoxic effects of several oxadiazole derivatives on human breast cancer cells (MCF-7). The results indicated that the compound led to a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. Further analysis revealed that the mechanism involved apoptosis induction via caspase activation .

Data Tables

Mechanism of Action

The mechanism of action of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Structural Comparisons

The 1,3,4-oxadiazol-2-amine scaffold is a common feature among several bioactive compounds. Key structural variations lie in the substituents at the 5-position of the oxadiazole ring:

Key Observations :

- Bulkier substituents (e.g., indole-pyrrolopyridine in Compound 2) enhance interactions with hydrophobic enzyme pockets but may reduce bioavailability .

- Halogenated derivatives (e.g., 3-chlorophenyl) improve membrane permeability but may introduce toxicity risks .

2.2.1. Enzyme Inhibition

- Compound 2 and 3: Exhibit nanomolar inhibitory activity (IC₅₀ < 100 nM) against COT kinase, attributed to their planar aromatic systems fitting into the ATP-binding pocket .

- Target Compound: No direct activity data is provided in the evidence, but its dimethylpyrazole substituent may limit π-π stacking compared to Compounds 2 and 3.

2.2.2. Cytotoxicity

- N-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (XIII) : Shows moderate cytotoxicity (IC₅₀ ~10–20 µM) against gastric and colon cancer cells .

- 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine : Synthesized via eco-friendly methods but lacks reported cytotoxicity data .

- Pyridine-linked derivatives (116–118) : Exhibit potent cytotoxicity (IC₅₀ = 1.1–1.5 µM) against cancer cells, comparable to standard chemotherapeutics .

Key Observations :

- Electron-withdrawing groups (e.g., nitro in Compound 116) enhance cytotoxicity but may reduce selectivity .

- The target compound ’s dimethylpyrazole group could modulate selectivity by avoiding off-target interactions seen in bulkier derivatives.

Hydrogen Bonding and Molecular Interactions

The 1,3,4-oxadiazol-2-amine moiety is critical for forming hydrogen bonds with enzyme targets:

- In GSK-3β inhibitors, the oxadiazol-2-amine group forms hydrogen bonds with Tyr134 and Val135 in the ATP-binding pocket .

- Molecular docking studies suggest similar interactions for the target compound, where the exocyclic NH₂ acts as a hydrogen bond donor, while the ring nitrogens serve as acceptors .

Comparison with Analogues :

- Compound XIII : The pyridine nitrogen may engage in additional dipole-dipole interactions, enhancing binding affinity .

Key Observations :

Biological Activity

5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases.

Structural Characteristics

The molecular formula of this compound is C₇H₉N₅O. Its structure can be represented using the following SMILES notation: CC1=CC(=NN1C)C2=NN=C(O2)N. This compound features a pyrazole ring fused with an oxadiazole moiety, which is known for contributing to various biological activities.

Biological Activities

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a broad spectrum of biological activities including:

Anticancer Activity

- Mechanisms of Action : The hybridization of 1,3,4-oxadiazoles with anticancer pharmacophores has been shown to target critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

- Case Studies : A study demonstrated that oxadiazole derivatives could inhibit telomerase activity, which is crucial for the immortality of cancer cells .

Antimicrobial Activity

- Spectrum of Activity : Compounds containing the oxadiazole unit have shown efficacy against various pathogens including bacteria and fungi. Specific studies have reported antimicrobial properties against both Gram-positive and Gram-negative bacterial strains .

- In Vitro Studies : In vitro assays have confirmed the cytotoxic effects of certain oxadiazole derivatives on human cancer cell lines such as HeLa and CaCo-2 .

Other Biological Activities

- Anti-inflammatory and Antioxidant Properties : Some derivatives have demonstrated significant anti-inflammatory effects and antioxidant activity, indicating their potential in treating inflammatory diseases .

- Antidiabetic and Anticonvulsant Effects : Research has also highlighted the antidiabetic and anticonvulsant activities associated with oxadiazole compounds, expanding their therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the oxadiazole ring:

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Electron-donating | Para | Increases anticancer and antioxidant potential |

| Electron-withdrawing | Para | Enhances antimicrobial activity against bacterial strains |

These findings suggest that careful modification of the substituents on the oxadiazole ring can optimize the compound's pharmacological profile.

Q & A

Q. What are the key synthetic pathways and characterization techniques for 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine?

- Methodological Answer : The synthesis typically involves cyclization of hydrazide derivatives or condensation reactions using Vilsmeier-Haack conditions. For example, intermediates like 5-chloro-3-methylpyrazole derivatives can be functionalized with oxadiazole moieties via POCl3-mediated reactions . Characterization requires 1H NMR , 13C NMR , FTIR , and mass spectrometry to confirm structural integrity. For instance, 1H NMR can resolve pyrazole and oxadiazole proton signals (δ 2.1–2.5 ppm for methyl groups, δ 8.1–8.3 ppm for aromatic protons), while FTIR identifies N-H stretches (~3350 cm⁻¹) and C=N/C-O bands (1600–1650 cm⁻¹) .

Q. How can researchers evaluate the biological activity of this compound?

- Methodological Answer : Standard assays include:

- Antimicrobial Activity : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Antioxidant Potential : DPPH radical scavenging assays, with IC50 values compared to ascorbic acid .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with dose-response curves to determine IC50 .

Biological data should be validated with positive controls and triplicate experiments.

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize the synthesis of this compound?

- Methodological Answer : DOE minimizes experimental trials while maximizing data quality. Key factors include:

- Variables : Temperature, solvent polarity, catalyst loading.

- Response Surface Methodology (RSM) : To model interactions between variables. For example, a Central Composite Design (CCD) can optimize yield by adjusting POCl3 concentration (3–5 mol) and reaction time (3–5 hours) .

Statistical tools like ANOVA identify significant factors (e.g., p < 0.05), reducing trial-and-error approaches .

Q. How can computational methods aid in predicting reactivity and biological targets?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and activation energies for cyclization steps .

- Molecular Docking : Tools like AutoDock Vina predict binding affinities to biological targets (e.g., bacterial DNA gyrase or cancer-related kinases) .

- ADMET Prediction : SwissADME or pkCSM software evaluates pharmacokinetic properties (e.g., solubility, CYP450 interactions) .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent protocols (e.g., cell line passage number, incubation time).

- Structural Confirmation : Re-validate compound purity via HPLC (>95%) and NMR to rule out degradation .

- Meta-Analysis : Compare IC50 values across studies using statistical tools (e.g., Z-score normalization) to identify outliers .

Q. What safety protocols are critical when handling intermediates during synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.